molecular formula C12H7N3O2 B1664666 5-Nitro-1,10-phenanthroline CAS No. 4199-88-6

5-Nitro-1,10-phenanthroline

Cat. No. B1664666
CAS RN: 4199-88-6
M. Wt: 225.2 g/mol
InChI Key: PDDBTWXLNJNICS-UHFFFAOYSA-N
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Description

5-Nitro-1,10-phenanthroline (5-NP) is a synthetic compound with the empirical formula C12H7N3O2 . It is a derivative of o-Phenanthroline and is used as a mediator of glucose oxidase (GOX) with antituberculous activity . It can be applied as redox mediators for oxidases and is suitable for the development of reagent-less biosensors and biofuel cells .


Molecular Structure Analysis

The molecular weight of 5-Nitro-1,10-phenanthroline is 225.20 . The SMILES string representation of the molecule is [O-]N+c1cc2cccnc2c3ncccc13 . Further details about the molecular structure are not available in the search results.


Chemical Reactions Analysis

5-Nitro-1,10-phenanthroline complexes of iron find wide applications in redox titrations . It is used as a precursor for the synthesis of 5-amino-1,10-phenanthroline, 5-isothiocyanato-1,10-phenanthroline .


Physical And Chemical Properties Analysis

5-Nitro-1,10-phenanthroline is a crystalline compound with a color ranging from yellow to orange . It has a melting point of 202-204 °C . It is soluble in ethanol, with a solubility of 50 mg/mL .

Scientific Research Applications

Biosensor and Biofuel Cell Development

  • Biosensors and Biofuel Cells : 5NP has potential applications in developing biosensors and biofuel cells. It acts as a redox mediator for glucose oxidase (GOX) in biosensor applications, although its activity is lower compared to derivatives with amino groups (Oztekin et al., 2010).

Medicinal Chemistry

  • Antimicrobial Activity : Research has shown that 5NP exhibits dual mechanisms against Mycobacterium tuberculosis, including direct action on the bacteria and modulation of host macrophages to induce autophagy (Kidwai et al., 2017).
  • Antiplasmodial Activity : Derivatives of 5-nitro-1,10-phenanthroline hydrate have shown significant in vitro antiplasmodial activity, highlighting their potential as antimalarial agents (Hadanu et al., 2012).

Material Science

  • Inorganic-Organic Hybrid Materials : 5NP, along with its Eu(III) complex, has been used to create red emissive inorganic-organic hybrid materials with enhanced thermal stability (Cai et al., 2011).
  • Luminescence Sensitization : 5NP has been found to sensitize the luminescence of rare earth ions such as Eu3+ and Sm3+, making it useful in luminescent materials (Xu Cun-jin, 2010).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

5-nitro-1,10-phenanthroline
Source PubChem
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InChI

InChI=1S/C12H7N3O2/c16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDBTWXLNJNICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063346
Record name 1,10-Phenanthroline, 5-nitro-
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Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow crystalline solid; [Sigma-Aldrich MSDS]
Record name 5-Nitro-1,10-phenanthroline
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Product Name

5-Nitro-1,10-phenanthroline

CAS RN

4199-88-6
Record name 5-Nitro-1,10-phenanthroline
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Record name 1,10-Phenanthroline, 5-nitro-
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Record name 5-Nitro-1,10-phenanthroline
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Record name 1,10-Phenanthroline, 5-nitro-
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Record name 1,10-Phenanthroline, 5-nitro-
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Record name 5-nitro-1,10-phenanthroline
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Synthesis routes and methods

Procedure details

Referring to Scheme 5, 237 ml sulfuric acid (concentrate) was first added to a 1 L three-necked flask. 35 g 1,10-phenanthroline was then added into the flask, and the temperature of mixture was kept lower than 100° C. Next, 2436 ml (67%) HNO3 was added drop by drop, and the temperature of mixture was kept lower than 110° C. The mixture was subsequently heated to 100° C. and stirred overnight. After completion of reaction, the reaction mixture was cooled to room temperature and placed into 2 L water, and then NaOH(aq) was added to adjust pH value to a range from 6 to 7, so as to give solids. The solids were washed by water, and dried to obtain solids 5-nitro-1,10-phenanthroline 30 g (0.13 mol, yield 68%).
Quantity
237 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
2436 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,060
Citations
S Kidwai, CY Park, S Mawatwal, P Tiwari… - Antimicrobial agents …, 2017 - Am Soc Microbiol
New chemotherapeutic agents with novel mechanisms of action are urgently required to combat the challenge imposed by the emergence of drug-resistant mycobacteria. In this study, a …
Number of citations: 43 journals.asm.org
GF SMITH, FW Cagle Jr - The Journal of Organic Chemistry, 1947 - ACS Publications
The application of the ferrous complex of 5-nitro-l, 10-phenanthroline as a high potential oxidation-reduction indicator (oxidation potential 1.25 volts) to newly developed procedures in …
Number of citations: 146 pubs.acs.org
KA Koshenskova, DE Baravikov, YV Nelyubina… - Russian Journal of …, 2023 - Springer
The reaction of copper(II) acetate with 2-furancarboxylic (HFur)/5-nitro-2-furancarboxylic (HNfur) acids and 5-nitro-1,10-phenanthroline (Nphen) in methanol resulted in the formation of …
Number of citations: 1 link.springer.com
P Martín-Ramos, PSP da Silva, V Lavín, IR Martín… - Dalton …, 2013 - pubs.rsc.org
Seven new tris(β-diketonear-nate)ytterbium(III) complexes with the general formula [Yb(β-diketonate)3(5NO2phen)] (where the β-diketone is either 4,4,4-trifluoro-1-(2-naphthyl)-1,3-…
Number of citations: 43 pubs.rsc.org
D Inci, R Aydin, T Sevgi, Y Zorlu… - Journal of Coordination …, 2017 - Taylor & Francis
One-dimensional (1-D) coordination polymer and mononuclear copper(II) complexes, ([Cu(nphen)(asn)]ClO 4 ) n (1) and [Cu(nphen)(gln)(H 2 O)]ClO 4 ·H 2 O (2) (nphen = 5-nitro-110-…
Number of citations: 33 www.tandfonline.com
C Xu - Monatshefte für Chemie-Chemical Monthly, 2010 - Springer
Five novel lanthanide (Eu 3+ , Tb 3+ , Sm 3+ , Dy 3+ , and Gd 3+ ) complexes with 5-nitro-1,10-phenanthroline (phenNO 2 ) have been synthesized and characterized by elemental …
Number of citations: 28 link.springer.com
S Dey, T Mukherjee, S Sarkar, HS Evans… - Transition Metal …, 2011 - Springer
The hexa-coordinated copper(II) complex [Cu(L)(DMF) 2 (ClO 4 ) 2 ], where L = 5-nitro-1,10-phenanthroline, was synthesized and characterized. The X-ray crystal structure shows that …
Number of citations: 20 link.springer.com
IA Yakushev, IA Stebletsova, NV Cherkashina… - Journal of Structural …, 2021 - Springer
The structure of a new mononuclear acetate complex of palladium(II) with the bidentate substituted N-donor 5-nitro-1,10-phenanthroline ligand, namely [Pd(nphen)(OOCMe) 2 ∙MeOH] …
Number of citations: 4 link.springer.com
Y Oztekin, V Krikstolaityte, A Ramanaviciene… - Biosensors and …, 2010 - Elsevier
This study is focused on possible application of some 1,10-phenanthroline derivatives (PDs) in the development of biosensors and biofuel cells. Differently from some other studies, the …
Number of citations: 45 www.sciencedirect.com
C Yuan, Z Peng, Q Pan, D Li, Y Shen - Journal of molecular structure, 2006 - Elsevier
The complete vibrational spectra analysis and electronic spectra in several solvents of the title complex Cu(mnt)(5-NO 2 -phen) (mnt=maleonitriledithiolate, 5-NO 2 -phen=5-nitro-1,10-…
Number of citations: 13 www.sciencedirect.com

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